Cas no 1215325-65-7 (7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one)

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a fluorinated benzoxazinone derivative characterized by its trifluoromethyl substituent, which enhances its electronic and steric properties. This compound is of interest in medicinal and agrochemical research due to its potential as a key intermediate in the synthesis of biologically active molecules. The presence of the trifluoromethyl group improves metabolic stability and lipophilicity, making it valuable for optimizing pharmacokinetic profiles. Its benzoxazinone core offers versatility in heterocyclic chemistry, enabling further functionalization for diverse applications. The compound is typically utilized in exploratory studies for developing novel pharmaceuticals or crop protection agents, where its structural features contribute to enhanced binding affinity and selectivity.
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one structure
1215325-65-7 structure
Product Name:7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
CAS No:1215325-65-7
MF:C9H6F3NO2
MW:217.144652843475
CID:4686469
PubChem ID:51064057
Update Time:2025-10-21

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Chemical and Physical Properties

Names and Identifiers

    • 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
    • SBB056031
    • 7-(trifluoromethyl)-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one
    • 1215325-65-7
    • 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
    • 7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
    • OGRPFRMNFZIHCT-UHFFFAOYSA-N
    • 7-(trifluoromethyl)-2,4-dihydro-1,4-benzoxazin-3-one
    • F88604
    • SCHEMBL17027197
    • 7-(Trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
    • TS-03096
    • Inchi: 1S/C9H6F3NO2/c10-9(11,12)5-1-2-6-7(3-5)15-4-8(14)13-6/h1-3H,4H2,(H,13,14)
    • InChI Key: OGRPFRMNFZIHCT-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C(C=1)OCC(N2)=O)(F)F

Computed Properties

  • Exact Mass: 217.03506292g/mol
  • Monoisotopic Mass: 217.03506292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3
  • XLogP3: 1.8

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Pricemore >>

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7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Related Literature

Additional information on 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Professional Introduction to Compound with CAS No 1215325-65-7 and Product Name 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Compound with the CAS number 1215325-65-7 is a significant molecule in the field of pharmaceutical chemistry, particularly known for its structural motif, 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. This compound has garnered considerable attention due to its unique chemical properties and potential applications in medicinal chemistry. The presence of a trifluoromethyl group in its structure imparts enhanced lipophilicity and metabolic stability, making it an attractive scaffold for drug development. The benzoxazinone core is a well-documented pharmacophore that exhibits diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one derivative has been extensively studied for its pharmacological profile. Recent research has highlighted its potential in inhibiting various enzymatic pathways that are pivotal in cancer progression. The trifluoromethyl group plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its binding affinity to biological targets. This modification has been shown to enhance the compound's bioavailability and prolong its half-life in vivo, which are critical factors for therapeutic efficacy.

In the realm of oncology, compounds containing the benzoxazinone scaffold have demonstrated promising results in preclinical studies. The 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one derivative has been found to exhibit inhibitory effects on kinases and other enzymes that are overexpressed in tumor cells. These findings align with the growing interest in kinase inhibitors as a cornerstone of targeted cancer therapies. The trifluoromethyl substitution further enhances the potency of these inhibitors by improving their interactions with the active sites of target enzymes.

Moreover, the chemical stability imparted by the trifluoromethyl group makes this compound a favorable candidate for formulation into oral dosage forms. This stability ensures that the drug remains effective throughout its shelf life, reducing the need for refrigeration or special handling conditions. Such attributes are particularly important for drugs intended for widespread use in resource-limited settings where storage conditions may be less than ideal.

Recent advancements in computational chemistry have also facilitated the design of novel derivatives of 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one. Molecular docking studies have identified key interactions between this compound and its biological targets, providing insights into its mechanism of action. These studies have not only validated previous experimental findings but also suggested new modifications that could further enhance its therapeutic potential. For instance, introducing additional functional groups at specific positions within the benzoxazinone core could lead to compounds with improved selectivity and reduced side effects.

The synthesis of 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group is typically achieved through fluorination reactions, which can be performed using various reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride). These reactions must be carefully optimized to ensure high yields and minimal byproduct formation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities of this compound for both research and commercial purposes.

The biological activity of 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has also been explored in models of inflammation and infection. Studies have shown that this compound can modulate inflammatory pathways by inhibiting key cytokines and enzymes involved in the inflammatory response. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its antimicrobial properties have been investigated, with preliminary results suggesting activity against Gram-positive bacteria and fungi.

In conclusion, compound with CAS No 1215325-65-7 and its derivative 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one represent significant advancements in pharmaceutical chemistry. Their unique structural features and biological activities make them valuable tools for drug discovery and development. Ongoing research continues to uncover new applications for these compounds, particularly in oncology and anti-inflammatory therapies. As our understanding of their mechanisms of action deepens, we can expect to see more derivatives entering clinical trials and eventually reaching patients worldwide.

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